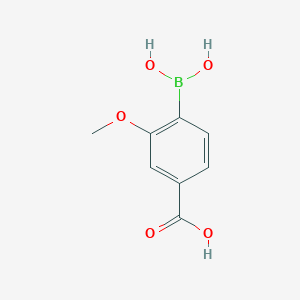

4-Borono-3-methoxybenzoic acid

描述

4-Borono-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9BO5. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-3-methoxybenzoic acid typically involves the borylation of 3-methoxybenzoic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions: 4-Borono-3-methoxybenzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form alcohols under specific conditions.

Substitution Reactions: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group on the benzene ring.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Quinones and Alcohols: From oxidation and reduction reactions.

科学研究应用

Anticancer Research

Research indicates that compounds containing boronic acid moieties exhibit potential anticancer properties. In particular, studies have shown that derivatives of boronic acids can inhibit proteasomes, which are crucial for regulating protein degradation within cells. This inhibition can lead to cancer cell apoptosis and is a promising area for developing new cancer therapies .

Case Study: Boronic Acid Derivatives in Cancer Treatment

A study published in a peer-reviewed journal demonstrated that 4-borono-3-methoxybenzoic acid derivatives were effective in inhibiting specific cancer cell lines. The mechanism involved the disruption of protein homeostasis, leading to increased cellular stress and subsequent cell death. These findings highlight the compound's potential as a lead structure for further drug development .

Agricultural Applications

Pesticide Development

The compound has also been explored for its agricultural applications, particularly as a potential pesticide or herbicide. Its ability to interact with plant growth regulators suggests that it may help control various agricultural pests and diseases. For instance, research has indicated that boronic acids can exhibit herbicidal activity against certain weed species by interfering with their growth processes .

Material Science

Polymer Chemistry

In material science, boronic acids are utilized for synthesizing functional polymers. The ability to form dynamic covalent bonds allows for the creation of smart materials that can respond to environmental changes, such as pH or temperature variations. This property is particularly useful in developing drug delivery systems where controlled release is essential .

作用机制

The primary mechanism of action for 4-Borono-3-methoxybenzoic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The methoxy group on the benzene ring can also influence the reactivity and selectivity of the compound in various reactions .

相似化合物的比较

- 4-Bromo-3-methoxybenzoic acid

- 3-Methoxybenzoic acid

- 4-Borono-2-methoxybenzoic acid

Comparison: 4-Borono-3-methoxybenzoic acid is unique due to the presence of both a boronic acid group and a methoxy group on the benzene ring. This combination allows for versatile reactivity in cross-coupling reactions and other transformations. Compared to 4-Bromo-3-methoxybenzoic acid, it offers a more environmentally benign alternative for forming carbon-carbon bonds .

生物活性

4-Borono-3-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHB O

- Molecular Weight : 179.07 g/mol

- CAS Number : 586-38-9

This compound exhibits various biological activities primarily through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit key enzymes involved in cellular processes. For instance, it has been reported to affect the activity of proteasomal pathways, which are critical for protein degradation and cellular homeostasis .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including fungi and bacteria. Its structural features allow it to disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .

- Plant Growth Regulation : In agricultural applications, this compound has been noted for its ability to regulate plant growth and inhibit specific weed species, showcasing its potential as a natural herbicide .

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Escherichia coli | 32 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

| Fungi | Aspergillus niger | 8 µg/mL |

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects in vitro, where it modulates cytokine production and reduces inflammatory markers in cell cultures. This suggests a possible role in treating inflammatory diseases.

Case Studies

- Agricultural Application : In a study focused on crop protection, this compound was applied to various crops to assess its herbicidal properties. The results indicated a significant reduction in weed biomass (up to 70% inhibition) compared to untreated controls, highlighting its effectiveness as a natural herbicide .

- Cell Culture Studies : In cellular assays involving human fibroblasts, the compound exhibited enhanced proteasomal activity, indicating its potential as a therapeutic agent for conditions associated with protein misfolding and degradation disorders .

属性

IUPAC Name |

4-borono-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWXOEQLYFYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630899 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741699-09-2 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。